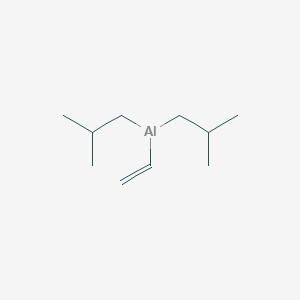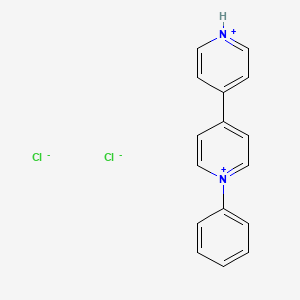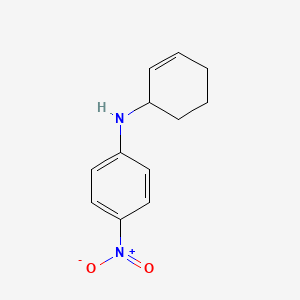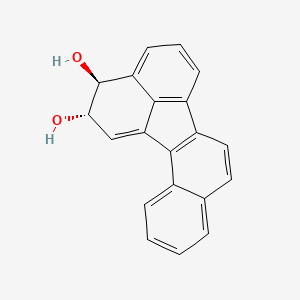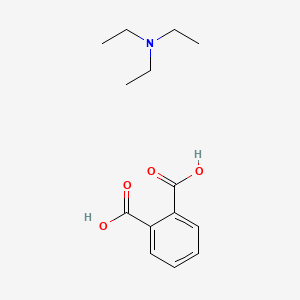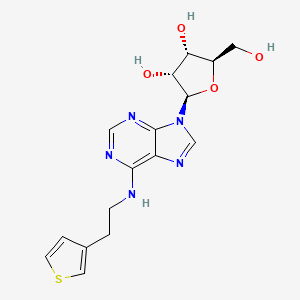![molecular formula C23H18N4SSn B14334415 1H-Purine, 6-[(triphenylstannyl)thio]- CAS No. 96692-60-3](/img/structure/B14334415.png)
1H-Purine, 6-[(triphenylstannyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine, 6-[(triphenylstannyl)thio]- is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a triphenylstannyl group attached to the purine ring via a sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-Purine, 6-[(triphenylstannyl)thio]- typically involves the reaction of 6-thiopurine with triphenyltin chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine. The reaction proceeds via the formation of a thiolate intermediate, which subsequently reacts with triphenyltin chloride to form the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound.
Analyse Des Réactions Chimiques
1H-Purine, 6-[(triphenylstannyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, leading to the formation of thiols or other reduced sulfur species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the triphenylstannyl group acts as a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while substitution with iodine can produce iodinated purines.
Applications De Recherche Scientifique
1H-Purine, 6-[(triphenylstannyl)thio]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Mécanisme D'action
The mechanism of action of 1H-Purine, 6-[(triphenylstannyl)thio]- involves its interaction with biological macromolecules. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt various cellular processes, such as DNA replication and repair, leading to cell death. The molecular targets and pathways involved include purine metabolism enzymes and DNA polymerases .
Comparaison Avec Des Composés Similaires
1H-Purine, 6-[(triphenylstannyl)thio]- can be compared with other purine derivatives, such as:
6-Mercaptopurine: A well-known anticancer and immunosuppressive agent.
6-Thioguanine: Another purine derivative used in cancer treatment.
1H-Purine, 6-ethoxy-: A compound with an ethoxy group instead of a triphenylstannyl group.
The uniqueness of 1H-Purine, 6-[(triphenylstannyl)thio]- lies in its triphenylstannyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
96692-60-3 |
|---|---|
Formule moléculaire |
C23H18N4SSn |
Poids moléculaire |
501.2 g/mol |
Nom IUPAC |
triphenyl(7H-purin-6-ylsulfanyl)stannane |
InChI |
InChI=1S/3C6H5.C5H4N4S.Sn/c3*1-2-4-6-5-3-1;10-5-3-4(7-1-6-3)8-2-9-5;/h3*1-5H;1-2H,(H2,6,7,8,9,10);/q;;;;+1/p-1 |
Clé InChI |
CRQOPCUOZLHKHR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC=NC5=C4NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


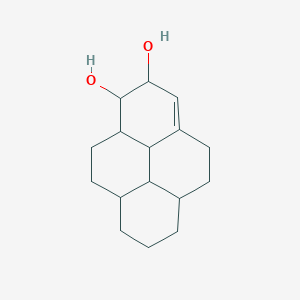
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
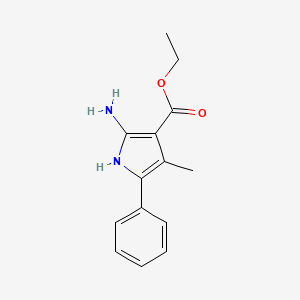
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
